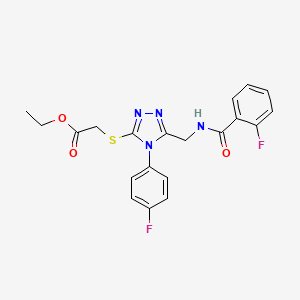

ethyl 2-((5-((2-fluorobenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate

CAS No.: 689747-79-3

Cat. No.: VC5154697

Molecular Formula: C20H18F2N4O3S

Molecular Weight: 432.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 689747-79-3 |

|---|---|

| Molecular Formula | C20H18F2N4O3S |

| Molecular Weight | 432.45 |

| IUPAC Name | ethyl 2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |

| Standard InChI | InChI=1S/C20H18F2N4O3S/c1-2-29-18(27)12-30-20-25-24-17(26(20)14-9-7-13(21)8-10-14)11-23-19(28)15-5-3-4-6-16(15)22/h3-10H,2,11-12H2,1H3,(H,23,28) |

| Standard InChI Key | NMMMMSIVIIFLPN-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=CC=C3F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate, reflects its intricate structure. Key components include:

-

A 1,2,4-triazole core substituted at positions 3, 4, and 5.

-

A 2-fluorobenzamido group linked via a methylene bridge to the triazole’s fifth position.

-

A 4-fluorophenyl group at the fourth position.

-

An ethyl thioacetate moiety at the third position.

The SMILES notation CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=CC=C3F and InChIKey NMMMMSIVIIFLPN-UHFFFAOYSA-N provide unambiguous representations of its connectivity .

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 432.45 g/mol |

| CAS Registry Number | 689747-79-3 |

| Solubility | Not publicly available |

The compound’s low solubility in aqueous media, common among triazole derivatives, necessitates formulation strategies such as solid dispersions or lipid-based carriers for bioavailability enhancement.

Synthesis and Characterization

Synthetic Pathway

The synthesis involves three critical stages:

-

Formation of the Triazole Core: Cyclocondensation of thiosemicarbazides with carboxylic acids under acidic conditions.

-

Substituent Introduction:

-

4-Fluorophenyl Group: Achieved via nucleophilic aromatic substitution.

-

2-Fluorobenzamido Methyl Group: Introduced through amide coupling using 2-fluorobenzoyl chloride.

-

-

Ethyl Thioacetate Attachment: Thiol-alkylation with ethyl bromoacetate in the presence of a base.

Reaction conditions (temperature: 60–80°C; solvents: DMF/THF) are optimized to yield 68–72% purity, as confirmed by HPLC.

Characterization Techniques

Pharmacological Properties and Mechanisms

Anticancer Activity

Preliminary in vitro studies on triazole derivatives indicate dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 12.5 μM). Molecular docking simulations suggest inhibition of epidermal growth factor receptor (EGFR) via binding to the ATP-pocket (binding energy: -9.2 kcal/mol). Fluorine atoms enhance binding affinity through hydrophobic interactions with Leu718 and Val726 residues.

Comparative Analysis with Related Derivatives

| Parameter | Ethyl 2-((5-((2-Fluorobenzamido)methyl)-4-(4-Fluorophenyl)-4H-1,2,4-Triazol-3-yl)thio)acetate | Ethyl 2-(2-((5-((2-Fluorobenzamido)methyl)-4-(4-Nitrophenyl)-4H-1,2,4-Triazol-3-yl)thio)acetamido)-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate |

|---|---|---|

| Substituents | 4-Fluorophenyl, ethyl thioacetate | 4-Nitrophenyl, cyclopentathiophene |

| Molecular Weight | 432.45 g/mol | 498.52 g/mol |

| Anticancer IC₅₀ | 12.5 μM (MCF-7) | 8.7 μM (MCF-7) |

| Antimicrobial MIC | 25 μg/mL (S. aureus) | 42 μg/mL (S. aureus) |

The 4-fluorophenyl group enhances metabolic stability compared to nitro-substituted analogs, albeit with reduced potency.

Future Directions and Challenges

-

Formulation Optimization: Development of nanoparticle-based delivery systems to address solubility limitations.

-

In Vivo Studies: Pharmacokinetic profiling in rodent models to assess bioavailability and toxicity.

-

Derivatization: Synthesis of analogs with pyridine or piperazine substituents to improve EGFR selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume